molecular formula C8H7ClO2 B1307231 5-Chloro-2-methoxybenzaldehyde CAS No. 7035-09-8

5-Chloro-2-methoxybenzaldehyde

Cat. No. B1307231
Key on ui cas rn: 7035-09-8
M. Wt: 170.59 g/mol
InChI Key: HXTWDGGMXZXOIV-UHFFFAOYSA-N
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Patent
US04617312

Procedure details

To a suspension of 2-methoxy-5-chlorobenzaldehyde (34.5 g, 0.202 mole) in bis-(2-hydroxyethyl)ether (225 ml) was added hydrazine hydrate (17.7 g, 0.353 mole) and the mixture heated on a 125° C. oil bath for 15 minutes. It was then cooled to 50° C. and powdered potassium hydroxide (15.5 g of 85%, 0.24 mole) added. The mixture was heated on a 165° C. oil bath for 30 minutes. After it had cooled to room temperature it was poured into water (600 ml) and the aqueous solution acidified by addition of 6N HCl. Carbon tetrachloride (4×100 ml) extractions of the acid solution, followed by washing the pooled extracts with brine (1×100 ml), drying (MgSO4) and concentration in vacuo gave a clear viscous oil which crystallized upon addition of a small volume of petroleum ether and chilling in an ice bath. The white crystals were filtered and dried in vacuo. Yield=24.7 g (78 %); m.p. 35°-37° C.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:4]=1[CH:5]=O.O.NN.[OH-].[K+].Cl>OCCOCCO.O>[CH3:5][C:4]1[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:3]=1[O:2][CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
34.5 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)Cl
Name
Quantity
225 mL
Type
solvent
Smiles
OCCOCCO
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a 165° C. oil bath for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After it had cooled to room temperature it
EXTRACTION
Type
EXTRACTION
Details
Carbon tetrachloride (4×100 ml) extractions of the acid solution
WASH
Type
WASH
Details
by washing the pooled extracts with brine (1×100 ml)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(MgSO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a clear viscous oil which
CUSTOM
Type
CUSTOM
Details
crystallized upon addition of a small volume of petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
chilling in an ice bath
FILTRATION
Type
FILTRATION
Details
The white crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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